molecular formula C12H14O2 B7791980 4-Methyl-3-phenylpent-2-enoic acid

4-Methyl-3-phenylpent-2-enoic acid

Cat. No.: B7791980
M. Wt: 190.24 g/mol
InChI Key: XXGKKUISXOKYDJ-DHZHZOJOSA-N
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Description

4-Methyl-3-phenylpent-2-enoic acid is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol It is characterized by a phenyl group attached to a pentenoic acid backbone, with a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-phenylpent-2-enoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of acetophenone with isobutyraldehyde, followed by dehydration to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-phenylpent-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.

Major Products:

    Oxidation: Formation of 4-methyl-3-phenylpentanoic acid.

    Reduction: Formation of 4-methyl-3-phenylpentane.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 4-Methyl-3-phenylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes . For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

    3-Phenylpent-2-enoic acid: Similar structure but lacks the methyl group at the fourth position.

    4-Phenylpent-2-enoic acid: Similar structure but lacks the methyl group at the fourth position.

    4-Methyl-3-phenylbut-2-enoic acid: Similar structure but has a shorter carbon chain.

Uniqueness: 4-Methyl-3-phenylpent-2-enoic acid is unique due to the presence of both a phenyl group and a methyl group on the pentenoic acid backbone, which imparts distinct chemical and biological properties . This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-4-methyl-3-phenylpent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9(2)11(8-12(13)14)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGKKUISXOKYDJ-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=CC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C(=C\C(=O)O)/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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